Cyclotridecyne

Ring Strain Cycloalkyne Reactivity Physical Organic Chemistry

Cyclotridecyne (C₁₃H₂₂) is a 13-membered monocyclic alkyne characterized by a single carbon–carbon triple bond within a fully saturated hydrocarbon backbone. The compound exhibits predicted physicochemical properties including a density of 0.9±0.1 g/cm³, a boiling point of 268.2±7.0 °C, and a logP of 5.85, which indicate pronounced lipophilicity and thermal stability relative to smaller cycloalkyne congeners.

Molecular Formula C13H22
Molecular Weight 178.31 g/mol
CAS No. 5601-68-3
Cat. No. B15490024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclotridecyne
CAS5601-68-3
Molecular FormulaC13H22
Molecular Weight178.31 g/mol
Structural Identifiers
SMILESC1CCCCCC#CCCCCC1
InChIInChI=1S/C13H22/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-11H2
InChIKeyDJEGJACZOMYJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclotridecyne (CAS 5601-68-3): A 13-Membered Cycloalkyne for Macrocyclic and Strain-Driven Applications


Cyclotridecyne (C₁₃H₂₂) is a 13-membered monocyclic alkyne characterized by a single carbon–carbon triple bond within a fully saturated hydrocarbon backbone. The compound exhibits predicted physicochemical properties including a density of 0.9±0.1 g/cm³, a boiling point of 268.2±7.0 °C, and a logP of 5.85, which indicate pronounced lipophilicity and thermal stability relative to smaller cycloalkyne congeners . As a cycloalkyne, cyclotridecyne serves as a strained dipolarophile and cycloaddition partner, and it functions as a key monomeric building block in catalytic macrocyclization and copolymerization reactions [1].

Why Cyclotridecyne Cannot Be Freely Substituted by Other Cycloalkynes or Acyclic Alkynes


Cycloalkyne reactivity is exquisitely tuned by ring size; strain energy, alkyne bond angle deformation, and transannular interactions govern both kinetics and chemo- and regioselectivity in cycloadditions, polymerizations, and macrocyclizations. For instance, cyclooctyne (8-membered) possesses ~10 kcal/mol of ring strain, cyclononyne (9-membered) ~2.9 kcal/mol, while larger cycloalkynes like cyclotridecyne exhibit a strain profile that balances sufficient dipolarophilic activation with sufficient conformational flexibility to avoid uncontrolled oligomerization or decomposition [1]. Consequently, substituting cyclotridecyne with a smaller cycloalkyne (e.g., cyclododecyne) alters copolymerization reactivity and solubility, whereas employing acyclic alkynes forfeits the conformational preorganization and transannular effects essential for macrocyclization efficiency [2].

Quantitative Differentiation of Cyclotridecyne: Ring Strain, Copolymerization Order, and Macrocyclization Efficiency


Ring Strain Energy of Cyclotridecyne Compared to Smaller and Larger Cycloalkynes

Although direct experimental strain energy data for cyclotridecyne are sparse, class-level inference based on cycloalkyne homologs places its strain energy below that of cyclododecyne (12-membered) and substantially lower than the highly strained cyclooctyne (8-membered). Cyclononyne (C9H14) exhibits a strain energy of approximately 2.9 kcal/mol, while cyclooctyne (C8H12) exhibits ~10 kcal/mol [1]. Extrapolating this trend, cyclotridecyne (13-membered) is expected to exhibit a strain energy of ≤2 kcal/mol, conferring enhanced stability during storage and handling while retaining sufficient dipolarophilic character for strain-promoted cycloadditions [2].

Ring Strain Cycloalkyne Reactivity Physical Organic Chemistry

Cyclotridecyne Exhibits Intermediate Copolymerization Reactivity with CO₂ Under Nickel Catalysis

In a direct head-to-head comparison of three cyclic diynes—1,7-cyclotridecadiyne (1a), 1,7-cyclotetradecadiyne (1b), and 1,8-cyclopentadecadiyne (1c)—the copolymerization reactivity order toward CO₂ using a Ni(0) catalyst was experimentally determined as 1c > 1b > 1a [1]. The cyclotridecyne derivative (1a) displayed the lowest reactivity, yet it uniquely yielded a fully soluble ladder-type poly(2-pyrone) with a molecular weight of 7,500 Da, whereas the more reactive analogs 1b and 1c generated partially insoluble copolymer fractions due to competing diyne trimerization and crosslinking [2].

Carbon Dioxide Utilization Copolymerization Nickel Catalysis

Cyclotridecyne Provides Efficient Spirocyclopropanation Yields in Catalytic Cycloalumination

Cyclotridecyne and cyclododecyne were both investigated as substrates for Zr-catalyzed cycloalumination followed by carbocyclization with bromomethyl ether to afford spiro macrocarbocycles [1]. The one-pot protocol delivered tetraspiro compounds 21a–c in high yields; although exact yields for cyclotridecyne were not numerically isolated, the study explicitly reports that cyclotridecyne performed comparably to cyclododecyne, confirming that the 13-membered ring does not impede catalytic turnover [2].

Spiro Compounds Cycloalumination Zirconium Catalysis

Synthesis Yield of 1,7-Cyclotridecadiyne Exceeds That of 1,7-Cyclododecadiyne by Nearly Twofold

In a standardized synthesis of cyclic dialkynes via treatment of diterminal dialkyne dilithium salts with α,ω-dihalogenides, 1,7-cyclotridecadiyne (the diyne analog of cyclotridecyne) was isolated in 65% yield, whereas 1,7-cyclododecadiyne was obtained in only 35% yield [1]. This nearly twofold yield advantage persists across multiple homologous cyclic dialkynes and is attributed to reduced transannular strain in the 13-membered transition state.

Cyclic Dialkynes Synthetic Methodology Dilithium Salts

Procurement-Relevant Application Scenarios for Cyclotridecyne


Synthesis of Fully Soluble Ladder-Type Poly(2-pyrone) Polymers

Cyclotridecyne-derived 1,7-cyclotridecadiyne copolymerizes with CO₂ to yield a soluble ladder polymer of 7,500 Da without crosslinked byproducts [1]. This contrasts with the larger cyclic diyne analogs (1b, 1c) which generate insoluble fractions, making cyclotridecyne the preferred monomer when solution processability and uniform polymer architecture are required.

Macrocyclization via Catalytic Cycloalumination to Access Tetraspiro Frameworks

Cyclotridecyne undergoes efficient Zr-catalyzed cycloalumination with Et₃Al and Cp₂ZrCl₂, followed by carbocyclization to afford tetraspiro cyclopropane-containing macrocycles in high yields [2]. The 13-membered ring size provides a conformational advantage over smaller cycloalkynes in generating spirocyclic core structures, expanding the accessible chemical space in fragment-based drug discovery and advanced materials.

Preparation of 1,7-Cyclotridecadiyne Intermediates in High Yield

The 65% isolated yield of 1,7-cyclotridecadiyne via dilithium salt cyclization [3] makes cyclotridecyne a cost-effective entry point into medium-sized cyclic diyne building blocks. This intermediate serves as a versatile precursor for transition metal-mediated cycloadditions and cyclotrimerizations, with applications spanning from supramolecular chemistry to the synthesis of complex polycyclic natural product cores.

Strain-Promoted Click Chemistry with Controlled Reactivity

Cyclotridecyne occupies a niche in the strain-promoted azide-alkyne cycloaddition (SPAAC) landscape: its reduced ring strain (estimated ≤2 kcal/mol) relative to cyclooctyne (~10 kcal/mol) and cyclononyne (~2.9 kcal/mol) [4] offers a balance of sufficient dipolarophilic reactivity for bioorthogonal labeling while minimizing background reactivity and improving shelf stability—attributes that simplify procurement and experimental reproducibility.

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